RWJ 63556
Overview
Description
RWJ 63556 is a small molecule drug known for its dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. This compound exhibits significant anti-inflammatory properties and has been studied for its potential therapeutic applications in treating inflammation-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RWJ 63556 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: The core structure is then modified by introducing specific functional groups to enhance its biological activity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification processes: Advanced purification techniques, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
RWJ 63556 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include sulfoxide, sulfone, and various substituted derivatives, which can be further studied for their biological activities .
Scientific Research Applications
RWJ 63556 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study dual inhibition mechanisms of COX-2 and 5-LOX enzymes.
Biology: Investigated for its effects on leukocyte influx and eicosanoid production.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis and asthma.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies
Mechanism of Action
RWJ 63556 exerts its effects by inhibiting the activity of COX-2 and 5-LOX enzymes. These enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these mediators, thereby alleviating inflammation. The molecular targets include the active sites of COX-2 and 5-LOX, where this compound binds and prevents the enzymatic conversion of arachidonic acid to its inflammatory products .
Comparison with Similar Compounds
RWJ 63556 is unique due to its dual inhibition of COX-2 and 5-LOX, which sets it apart from other anti-inflammatory agents that typically target only one of these pathways. Similar compounds include:
Zileuton: A selective 5-LOX inhibitor.
Dexamethasone: A corticosteroid with broad anti-inflammatory effects.
These compounds share some anti-inflammatory properties with this compound but differ in their specific mechanisms and targets, highlighting the uniqueness of this compound in its dual inhibition capability.
Biological Activity
RWJ 63556 is a small molecule compound recognized for its dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. This compound has garnered attention due to its significant anti-inflammatory properties, making it a candidate for therapeutic applications in various inflammation-related conditions, including arthritis and asthma.
The biological activity of this compound is primarily attributed to its ability to inhibit COX-2 and 5-LOX enzymes. COX-2 is involved in the synthesis of pro-inflammatory prostaglandins, while 5-LOX is responsible for the production of leukotrienes. By inhibiting these enzymes, this compound reduces the levels of these pro-inflammatory mediators, thereby alleviating inflammation and associated symptoms.
Key Mechanism Details:
- Target Enzymes :
- COX-2: Produces prostaglandins that mediate inflammation.
- 5-LOX: Produces leukotrienes that contribute to inflammatory responses.
- Binding : this compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid into inflammatory products.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits both COX-2 and 5-LOX in various cellular models. The compound has shown a significant reduction in eicosanoid production, which is critical in inflammatory pathways.
Study | Inhibition (%) | Conditions |
---|---|---|
Escott & Brain (2001) | Up to 50% | SP-induced oedema in rats |
Canine Model Study (2014) | Significant reduction | Inflammatory bowel disease |
Case Studies
- Neurogenic Oedema Study :
-
Inflammatory Bowel Disease in Dogs :
- A study involving dogs with chronic enteropathies showed that treatment with this compound resulted in significant changes in the expression of inflammatory markers such as COX-2 and IL-1b.
- The expression levels of COX-2 were significantly higher in dogs with inflammatory bowel disease compared to healthy controls, indicating the potential application of this compound in veterinary medicine .
Synthetic Routes and Production
The synthesis of this compound involves several steps that include:
- Formation of Core Structure : Through condensation and cyclization reactions.
- Functional Group Modifications : Enhancements are made to improve biological activity.
Industrial Production
Large-scale production optimizes reaction conditions such as temperature and solvent choice to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to ensure product quality.
Properties
IUPAC Name |
N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S2/c1-18(14,15)13-10-6-7-11(17-10)16-9-4-2-8(12)3-5-9/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIZIEZPGSIQGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(S1)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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